molecular formula C15H13N3O2 B2739329 2-(1,3-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid CAS No. 956363-85-2

2-(1,3-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid

Cat. No.: B2739329
CAS No.: 956363-85-2
M. Wt: 267.288
InChI Key: DZYONTRWZUBEEH-UHFFFAOYSA-N
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Description

2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid is an organic compound with the molecular formula C15H13N3O2 and a molecular weight of 267.28 g/mol . This compound is characterized by a quinoline core substituted with a pyrazole ring, which is further substituted with two methyl groups. It is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid typically involves the condensation of appropriate pyrazole and quinoline derivatives. One common method includes the reaction of 1,3-dimethyl-4-pyrazolecarboxylic acid with 2-chloroquinoline under basic conditions to form the desired product . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of quinoline-4-carboxylic acid hydrides.

    Substitution: The pyrazole and quinoline rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or quinoline rings.

Scientific Research Applications

2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    Quinoline-4-carboxylic acid: Lacks the pyrazole ring and methyl substitutions.

    1,3-Dimethyl-4-pyrazolecarboxylic acid: Lacks the quinoline core.

    2-Chloroquinoline: Used as a precursor in the synthesis of the target compound.

Uniqueness

2-(1,3-Dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid is unique due to its combined quinoline and pyrazole structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications .

Properties

IUPAC Name

2-(1,3-dimethylpyrazol-4-yl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-9-12(8-18(2)17-9)14-7-11(15(19)20)10-5-3-4-6-13(10)16-14/h3-8H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYONTRWZUBEEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C2=NC3=CC=CC=C3C(=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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